molecular formula C16H17N3O5S B1668780 Cefadroxil CAS No. 50370-12-2

Cefadroxil

Cat. No. B1668780
CAS RN: 50370-12-2
M. Wt: 363.4 g/mol
InChI Key: BOEGTKLJZSQCCD-UEKVPHQBSA-N
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Description

Synthesis Analysis

Cefadroxil is synthesized from 7-amino desacetoxy cephalosporonic acid (II) condensing with mixed anhydride that is obtained from the reaction of para hydroxy phenyl glycine dane salt (III) with excess of ethyl chloroformate in the presence of excess of base, N-methyl morpholine .


Molecular Structure Analysis

Cefadroxil has a molecular formula of C16H17N3O5S. It has a molecular weight of 363.4 g/mol in anhydrous form, 372.4 g/mol in hemi-hydrate form, and 381.4 g/mol in monohydrate form . It is low soluble in water, very slightly soluble in ethanol, and practically insoluble in chloroform and ethyl ether .


Chemical Reactions Analysis

The spectrophotometric method using oxidative coupling reaction has been performed for the determination of cefadroxil in biological fluids and pharmaceutical samples . In this method, chloranillic acid & MBTH has been used as reagent at 535 nm & 420 nm absorbance with a linear range of 15-415 µg/ml & 1-12µg/ml .


Physical And Chemical Properties Analysis

Cefadroxil is a solid substance . It has a solubility of 4 mg/mL in DMSO .

Scientific Research Applications

Antibacterial Activity

Cefadroxil is a first-generation cephalosporin that has bactericidal activity . It works by inhibiting the synthesis of the bacterial cell wall . It is commonly used in the treatment of infections caused by Gram-positive cocci, including pneumococci, streptococci, and staphylococci, except for enterococci and methicillin-resistant staphylococci . It is also effective against some Gram-negative bacteria such as Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, and anaerobic cocci .

Treatment of Various Infections

Cefadroxil has been widely used in the treatment of different kinds of infections including urinary tract, skin, and respiratory infections . Its high bioavailability, despite its poor lipophilicity, makes it a preferred choice for these treatments .

Physiologically Based Pharmacokinetic Modeling

Cefadroxil has been used in physiologically based pharmacokinetic (PBPK) models to simulate drug concentrations in plasma and tissues in mouse, rat, and human . These models can predict concentration-time profiles at infected tissue, which may be useful for dose selection and decision-making during clinical trials .

Role of PEPT1 in Absorption

Cefadroxil is a substrate of the peptide transporter PEPT1, which plays an important role in its intestinal absorption . Understanding this mechanism can help optimize the oral absorption of Cefadroxil and other drugs that are substrates of PEPT1 .

Development of Drug Delivery Systems

Cefadroxil has been used in the development of drug-loaded biopolymeric films based on chitosan-furfural Schiff base . These films were prepared for external use and exhibited enhanced drug diffusion compared to films prepared using untreated chitosan .

Analytical Methods for Cefadroxil

Quantitative analyses of Cefadroxil are essential for understanding its bioavailability, bioequivalence, and therapeutic control . These analyses ensure the product’s characteristics and patient safety .

Mechanism of Action

Target of Action

Cefadroxil, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the survival and growth of bacteria .

Mode of Action

Cefadroxil interacts with its targets by binding to specific PBPs, which results in the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is also suggested that cefadroxil may interfere with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by cefadroxil is the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins, cefadroxil prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell lysis and eventually, the death of the bacteria .

Pharmacokinetics

Cefadroxil exhibits favorable pharmacokinetic properties. It is rapidly and well absorbed from the gastrointestinal tract . After oral administration, peak plasma concentrations are achieved within 70 to 90 minutes . The elimination half-life of cefadroxil is approximately 1 to 2 hours, and it is excreted in the urine, with more than 90% of the drug being eliminated as unchanged drug within 24 hours .

Result of Action

The molecular and cellular effects of cefadroxil’s action primarily involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in the effective treatment of various bacterial infections, such as urinary tract infections, skin and skin structure infections, and tonsillitis .

Action Environment

The action of cefadroxil can be influenced by environmental factors. For instance, the presence of certain metal ions, such as zinc ions, can inhibit the transepithelial flux of cefadroxil, potentially affecting its absorption and overall efficacy . . Understanding these environmental interactions is crucial for optimizing the clinical use of cefadroxil.

Safety and Hazards

Cefadroxil may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment/face protection . It should be stored in a well-ventilated place and kept container tightly closed .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1
Source PubChem
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InChI Key

BOEGTKLJZSQCCD-UEKVPHQBSA-N
Source PubChem
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Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
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Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O
Source PubChem
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Molecular Formula

C16H17N3O5S
Source PubChem
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DSSTOX Substance ID

DTXSID8022749
Record name Cefadroxil
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Molecular Weight

363.4 g/mol
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Physical Description

Solid
Record name Cefadroxil
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Solubility

3.99e-01 g/L
Record name Cefadroxil
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Mechanism of Action

Like all beta-lactam antibiotics, cefadroxil binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefadroxil interferes with an autolysin inhibitor.
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Product Name

Cefadroxil

CAS RN

50370-12-2, 66592-87-8
Record name Cefadroxil
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Record name CEFADROXIL ANHYDROUS
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Melting Point

197 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Cefadroxil?

A1: Cefadroxil, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis, leading to cell lysis and bacterial death.

Q2: Can you elaborate on the structural characteristics of Cefadroxil?

A2: Cefadroxil (C16H17N3O5S) is a first-generation cephalosporin antibiotic. [, ] Its molecular weight is 363.4 g/mol. [] Spectroscopic analyses, such as FTIR and NMR, have been utilized to confirm the structure and characterize the drug-excipient interactions in various formulations. [, ]

Q3: How does Cefadroxil interact with metal ions?

A3: Capillary electrophoresis studies have revealed that Cefadroxil can interact with various metal ions, including Zn2+, Al3+, Fe3+, Cu2+, and Co2+. [] The strength of this interaction, quantified using association constants, follows a specific order: Zn2+ > Cu2+ > Co2+ > Fe3+ > Al3+.

Q4: What is the pharmacokinetic profile of Cefadroxil?

A4: Cefadroxil exhibits good oral absorption, with peak plasma concentrations reached within 1-2 hours after administration. [, , ] Food intake does not significantly affect its absorption. [] It demonstrates a relatively long elimination half-life (around 1.8-2 hours), enabling once-daily dosing. [, , ] Cefadroxil is primarily excreted unchanged in the urine via glomerular filtration and active tubular secretion. [, ]

Q5: How does the pharmacokinetic profile of Cefadroxil compare to Cephalexin?

A5: Although Cefadroxil exhibits lower peak plasma concentrations compared to Cephalexin, it maintains therapeutic levels for a longer duration due to its longer half-life. [, ] This allows for less frequent dosing of Cefadroxil. Studies comparing the two drugs have shown similar systemic availability and urinary recovery. []

Q6: How effective is Cefadroxil in treating bacterial infections?

A6: Cefadroxil has demonstrated efficacy against a broad range of Gram-positive and some Gram-negative bacteria. [, ] In vitro studies show excellent activity against Streptococcus pyogenes and Staphylococcus aureus, including methicillin-susceptible strains (MSSA). [, , ] Clinical trials have reported high cure rates in infections like tonsillopharyngitis, skin and skin structure infections, and urinary tract infections. [, , ]

Q7: Are there differences in the efficacy of Cefadroxil and Cephalexin in treating pneumonia?

A7: In a rat model of Streptococcus pyogenes-induced pneumonia, Cefadroxil exhibited superior therapeutic efficacy compared to Cephalexin, despite similar in vitro activity and serum levels. [, ] This difference was attributed to higher drug concentrations achieved in infected lung tissues with Cefadroxil. []

Q8: Has Cefadroxil demonstrated efficacy in specific patient populations like children?

A8: Yes, Cefadroxil has been found to be effective and well-tolerated in treating pediatric patients with skin and skin structure infections. [, ] It has shown comparable efficacy to other antibiotics like cefuroxime axetil and clarithromycin in this patient population. [, ] Cefadroxil has also been studied for prophylaxis of recurrent urinary tract infections in children. []

Q9: Are there concerns regarding bacterial resistance to Cefadroxil?

A9: As with many antibiotics, the emergence of bacterial resistance to Cefadroxil has been observed. [, ] Resistance mechanisms can involve the production of β-lactamases, enzymes that inactivate β-lactam antibiotics, or alterations in PBPs, reducing their binding affinity.

Q10: What is the safety profile of Cefadroxil?

A10: Cefadroxil is generally well-tolerated, with a low incidence of adverse effects. [, , ] The most common side effects reported are gastrointestinal disturbances, which are usually mild and transient.

Q11: What types of formulations are available for Cefadroxil?

A11: Cefadroxil is commercially available in various oral formulations, including capsules, tablets, and suspensions. [, , ] Efforts have been made to develop modified-release formulations like floating matrix tablets to enhance its bioavailability and provide sustained drug release. []

Q12: What analytical techniques are employed for the quantification of Cefadroxil?

A12: Several analytical methods have been developed and validated for the determination of Cefadroxil in pharmaceutical formulations and biological samples. [, , ] These include high-performance liquid chromatography (HPLC) [, , ], UV spectrophotometry [, , ], and microbiological assays. []

Q13: What factors influence the dissolution of Cefadroxil from solid dosage forms?

A13: Studies have investigated the dissolution profiles of various Cefadroxil tablets and capsules from different manufacturers. [, ] Factors such as the manufacturing process, excipients used, and storage conditions can impact the dissolution rate of the drug.

Q14: What is known about the stability of Cefadroxil?

A14: Cefadroxil, like other cephalosporins, can undergo degradation under certain conditions. [, ] Factors such as temperature, pH, and exposure to light can affect its stability. Formulation strategies, like microencapsulation and the use of appropriate packaging, can help improve its stability. []

Q15: What are some future directions in Cefadroxil research?

A15: Continued research on Cefadroxil is essential to address challenges such as bacterial resistance and explore novel therapeutic applications. Investigating novel drug delivery systems, developing new formulations with improved bioavailability, and understanding the impact of genetic polymorphisms on drug disposition are potential areas for future research. [, ]

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